molecular formula C9H8ClN3O2 B1478713 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one CAS No. 2092474-24-1

4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B1478713
CAS No.: 2092474-24-1
M. Wt: 225.63 g/mol
InChI Key: KWQFBGWSKLAQRB-UHFFFAOYSA-N
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Description

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (CAS 2092474-24-1) is a versatile chemical intermediate built on the privileged 1,2,4-oxadiazole scaffold. This heterocyclic ring system is recognized as a bioisostere for esters and amides, offering enhanced metabolic stability in drug discovery programs . The presence of both an electron-deficient pyridin-2-one moiety and a reactive chloromethyl group on the oxadiazole ring makes this compound a particularly valuable bifunctional building block for the synthesis of more complex molecules . The chloromethyl group is a potent alkylating site that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides, facilitating the introduction of the 1,2,4-oxadiazole moiety into larger molecular architectures . Research into analogous 5-(chloromethyl)-1,2,4-oxadiazoles has demonstrated their utility in chemical transformations, including cyanation reactions with agents like KCN to form nitrile derivatives or, under optimized conditions, to undergo unexpected decyanation pathways . This high reactivity underpins its primary application in medicinal chemistry for the construction of potential pharmacologically active compounds. The 1,2,4-oxadiazole structure is a common feature in molecules investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-13-3-2-6(4-8(13)14)9-11-7(5-10)15-12-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQFBGWSKLAQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 201.62 g/mol
  • CAS Number : 1373028-44-4

The oxadiazole ring is known for its ability to interact with biological targets, making derivatives of this structure significant in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that derivatives with oxadiazole moieties can induce apoptosis in cancer cells. For instance:

  • A study demonstrated that compounds containing the oxadiazole ring increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, leading to apoptosis .
  • Another investigation reported that specific oxadiazole derivatives exhibited IC₅₀ values as low as 20 nM against histone deacetylase (HDAC) enzymes, suggesting strong inhibitory effects that could be leveraged for cancer treatment .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively:

  • A series of oxadiazole derivatives were tested against various bacterial strains, showing significant inhibition at nanomolar concentrations .

The mechanism through which these compounds exert their biological effects often involves interaction with key cellular pathways:

  • Apoptosis Induction : The activation of apoptotic pathways through p53 and caspase activation.
  • Enzyme Inhibition : Inhibition of HDACs and other enzymes critical for cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

CompoundStructureIC₅₀ (nM)Activity
16aOxadiazole derivative89hCA IX inhibitor
16bOxadiazole derivative0.75hCA II inhibitor
20aOxadiazole derivative8.2HDAC-1 inhibitor

The data suggest that modifications to the oxadiazole ring can significantly enhance biological activity, emphasizing the importance of structural optimization in drug design.

Study on Anticancer Activity

In a notable case study, researchers synthesized a series of oxadiazole derivatives and evaluated their effects on various cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also induced significant apoptosis through mitochondrial pathways . The findings underscore the therapeutic potential of these compounds in oncology.

Study on Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of related oxadiazole compounds against resistant bacterial strains. The results indicated promising activity against Gram-positive bacteria, with several compounds exhibiting MIC values lower than traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Scientific Research Applications

Medicinal Chemistry Applications

The oxadiazole derivatives have been extensively investigated for their biological activities. Specific applications of this compound include:

Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance:

  • A study published in the Journal of Medicinal Chemistry indicated that compounds with oxadiazole rings exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Research has shown that 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one exhibits cytotoxic effects on cancer cell lines:

  • A case study highlighted its effectiveness against human cancer cell lines in vitro, suggesting that it may induce apoptosis through the activation of caspase pathways .

Agricultural Applications

The compound's potential as a pesticide has been explored due to its bioactive properties:

  • A patent application noted that derivatives of chloromethyl oxadiazoles demonstrate herbicidal activity, providing an innovative approach to weed management in agriculture .

Materials Science Applications

The unique properties of this compound have led to its use in developing advanced materials:

  • Research indicates that this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAntimicrobial activityJournal of Medicinal Chemistry
Anticancer propertiesCase Study on Cytotoxic Effects
Agricultural ScienceHerbicidal activityPatent Application
Materials SciencePolymer synthesis with enhanced propertiesResearch Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinone Ring

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol .
  • Key Difference: The 1-methyl group on the pyridinone ring is replaced with an ethyl group.
  • Implications: Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce metabolic stability.
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Molecular Formula : C₈H₆ClN₃O (exact mass: 195.0018) .
  • Key Difference: Absence of the methyl group on the pyridinone ring.
  • Implications :
    • Reduced steric hindrance may improve binding to flat aromatic binding pockets.
    • Lower molecular weight (195 vs. 225.63 g/mol) could enhance solubility but reduce target affinity.

Modifications to the Oxadiazole-Linked Substituents

4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-benzoyl}morpholine
  • Molecular Formula : C₁₅H₁₅ClN₄O₃ (CID: 1119452-68-4) .
  • Key Differences: Replacement of the pyridinone ring with a benzoyl-morpholine group. Introduction of a polar morpholine moiety.
  • Implications: Enhanced solubility due to morpholine’s polarity.
(2R,6S)-4-(4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl)-2,6-dimethylmorpholine
  • Molecular Formula : C₁₇H₁₉ClN₄O₃ .
  • Key Differences :
    • Stereochemically defined dimethylmorpholine group (2R,6S configuration).
    • Benzoyl linker similar to the above morpholine derivative.
  • Implications :
    • Stereochemistry may influence binding to chiral biological targets.
    • Increased molecular complexity could impact synthetic accessibility.

Core Heterocycle Replacements

5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one
  • Molecular Formula : C₁₈H₁₄N₄O₃ .
  • Key Differences: Pyridinone replaced with a naphthyridinone core. Methoxyphenyl substituent on the oxadiazole.
  • Implications: Expanded aromatic system (naphthyridinone) may enhance π-π stacking interactions. Methoxy group could modulate electronic properties and metabolic stability.

Research Implications and Limitations

  • Reactivity of Chloromethyl Group : Present in all analogs, this group enables facile derivatization (e.g., nucleophilic substitution) but may contribute to instability under physiological conditions.
  • Data Gaps: Limited experimental data (e.g., solubility, logP, biological activity) hinder direct pharmacological comparisons.

Preparation Methods

Comparative Analysis of Preparation Methods

Feature Amidoxime + Acyl Chloride Amidoxime + Ester (NaOH/DMSO) Vilsmeier Activation Post-cyclization Chloromethylation
Reaction Time Short to moderate (hours) Long (4–24 h) Moderate Variable
Yield Moderate Variable (11–90%) High (61–93%) Variable
Purification Difficult Easy Easy Difficult
Functional Group Tolerance Moderate Limited (–OH, –NH2 problematic) Good Requires stable intermediate
Catalyst/ Reagent Cost Low to moderate Low Moderate Low to moderate
Scalability Moderate Good Good Moderate

Research Findings and Notes

  • The presence of the chloromethyl group enhances the compound’s reactivity, enabling further functionalization or conjugation in drug design applications.

  • The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, contributing to biological activity and metabolic stability.

  • Recent synthetic improvements focus on one-pot procedures to reduce reaction steps and simplify purification, increasing overall efficiency.

  • Challenges remain in optimizing yields and controlling side reactions, especially when sensitive functional groups are present.

  • No direct synthesis protocols exclusively dedicated to 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one were found in the literature, but the compound’s preparation is inferred from analogous 1,2,4-oxadiazole syntheses combined with chloromethylation strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one, and how can impurities be minimized during its preparation?

  • Methodological Answer : The synthesis typically involves cyclization reactions between hydroxylamine derivatives and nitriles or carboxylic acid derivatives. For example, chloroacetyl chloride can react with amidoxime precursors to form the oxadiazole ring, followed by coupling with a pyridinone moiety . To minimize impurities (e.g., unreacted intermediates or hydrolyzed byproducts), use anhydrous conditions, controlled stoichiometry, and purification via column chromatography with gradients of ethyl acetate/hexane. Monitoring reaction progress by TLC or HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the pyridinone proton (δ ~6.5–7.5 ppm) and the chloromethyl group (δ ~4.5–5.0 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z calculated for C₁₀H₉ClN₃O₂: 250.0375) confirms molecular ion integrity .
  • IR : Absorbance bands for C=N (1630–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) validate the oxadiazole and pyridinone rings .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

  • Methodological Answer : Perform solubility screening in PBS (pH 7.4), DMSO, or ethanol using UV-Vis spectroscopy. Stability is evaluated by incubating the compound at 37°C for 24–72 hours and analyzing degradation via HPLC. The chloromethyl group may hydrolyze in aqueous media, so buffering at neutral pH and avoiding prolonged storage in solution is advised .

Advanced Research Questions

Q. What strategies can mitigate the reactivity of the chloromethyl group during functionalization or conjugation?

  • Methodological Answer : The chloromethyl group is prone to nucleophilic substitution or hydrolysis. To stabilize it:

  • Use protecting groups (e.g., tert-butyl) during synthesis .
  • Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–4°C) .
  • Post-synthetic modifications (e.g., azide substitution via NaN₃) can convert it into a more stable azidomethyl derivative for click chemistry .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like DPP-4 or carbonic anhydrase?

  • Methodological Answer :

  • Docking Studies : Use software (AutoDock Vina, Schrödinger) to model interactions with active sites (e.g., DPP-4’s catalytic triad: Ser630, His740, Asp708). The oxadiazole ring may act as a hydrogen bond acceptor .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (TIP3P water model) .
  • QSAR : Corrogate substituent effects (e.g., chloromethyl vs. methyl) on inhibitory potency using Hammett constants .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., sitagliptin for DPP-4 inhibition) and replicate experiments across labs .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal Assays : Confirm enzyme inhibition via fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4) alongside cellular models (e.g., insulin secretion in β-cells) .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationColumn chromatography, TLC/HPLC monitoring
Structural ConfirmationNMR, HRMS, IR
Stability AnalysisAccelerated degradation studies, HPLC
Computational PredictionAutoDock Vina, QSAR, MD simulations
Biological AssaysFluorogenic substrates, cellular models

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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